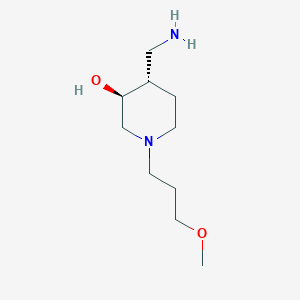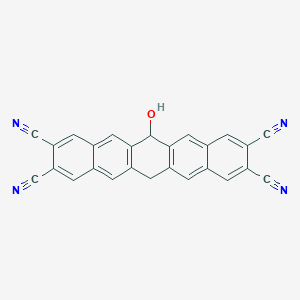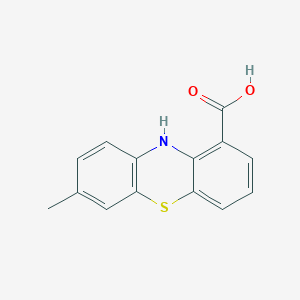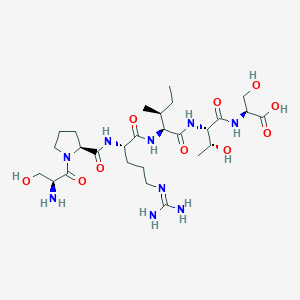
(3S,4S)-4-(aminomethyl)-1-(3-methoxypropyl)piperidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S)-4-(aminomethyl)-1-(3-methoxypropyl)piperidin-3-ol is a chiral piperidine derivative. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-(aminomethyl)-1-(3-methoxypropyl)piperidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine derivatives.
Functional Group Introduction: Introduction of the aminomethyl group and the methoxypropyl group can be achieved through various organic reactions, such as nucleophilic substitution and reductive amination.
Chiral Resolution: The stereochemistry (3S,4S) can be achieved through chiral resolution techniques or by using chiral catalysts during the synthesis.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including the use of continuous flow reactors and process intensification techniques to improve yield and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions could target the aminomethyl group.
Substitution: The methoxypropyl group may be involved in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a secondary amine.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Potential use in asymmetric synthesis as a chiral auxiliary or catalyst.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Receptor Binding: May interact with biological receptors, influencing various physiological processes.
Medicine
Drug Development: Investigated for potential therapeutic applications, such as in the treatment of neurological disorders.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Chemical Manufacturing: Used in the production of fine chemicals and pharmaceuticals.
Material Science:
Mécanisme D'action
The mechanism of action of (3S,4S)-4-(aminomethyl)-1-(3-methoxypropyl)piperidin-3-ol would depend on its specific biological target. Generally, it could involve:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of receptor function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S,4S)-4-(aminomethyl)piperidin-3-ol: Lacks the methoxypropyl group.
(3S,4S)-4-(aminomethyl)-1-(2-methoxyethyl)piperidin-3-ol: Similar structure with a different alkyl chain length.
Uniqueness
Structural Features: The presence of both the aminomethyl and methoxypropyl groups in a specific stereochemistry.
Biological Activity: Potentially unique interactions with biological targets due to its specific structure.
Propriétés
Numéro CAS |
838847-23-7 |
|---|---|
Formule moléculaire |
C10H22N2O2 |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
(3S,4S)-4-(aminomethyl)-1-(3-methoxypropyl)piperidin-3-ol |
InChI |
InChI=1S/C10H22N2O2/c1-14-6-2-4-12-5-3-9(7-11)10(13)8-12/h9-10,13H,2-8,11H2,1H3/t9-,10+/m0/s1 |
Clé InChI |
QOQDPKUFRNVBOG-VHSXEESVSA-N |
SMILES isomérique |
COCCCN1CC[C@H]([C@@H](C1)O)CN |
SMILES canonique |
COCCCN1CCC(C(C1)O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Benzyloxy)ethylidene]pentanal](/img/structure/B14185208.png)

![(3S)-3-Methyl-6-[(trimethylsilyl)methyl]hepta-4,6-dien-1-ol](/img/structure/B14185219.png)
![4-[4-[(4-Ethenylphenyl)methoxy]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B14185227.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4,6-dichloroquinazoline](/img/structure/B14185231.png)
![Propyl (1S,2S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14185232.png)


![6-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14185242.png)

![3-[(4-Chlorophenyl)methylidene]-2-oxopentanoic acid](/img/structure/B14185258.png)


![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-[(1S)-1-phenylethyl]-](/img/structure/B14185272.png)
